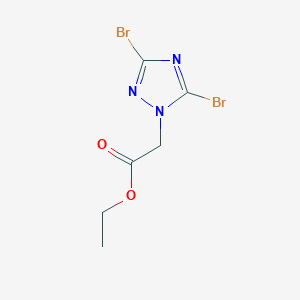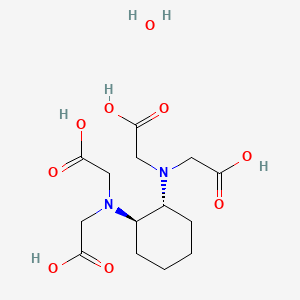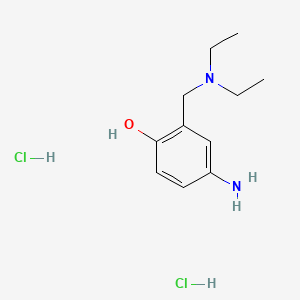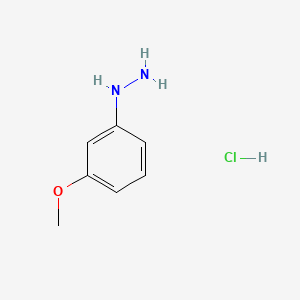
1,2,3,4-四氢异喹啉-3-羧酸盐酸盐
描述
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is a constrained analog of phenylalanine and has been identified as a core structural element present in several peptide-based drugs. It forms an integral part of various biologically active compounds .
科学研究应用
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride has a wide range of scientific research applications. It is used in medicinal chemistry as a core structural element in peptide-based drugs and various biologically active compounds . This compound has been studied for its potential as an inhibitor of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, which is a promising therapeutic modality in cancer immunotherapy . Additionally, it has applications in the synthesis of other biologically active compounds and in the study of structure-activity relationships .
作用机制
Target of Action
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride, also known as 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrochloride, primarily targets the Programmed Cell Death-1 (PD-1)/Programmed Cell Death-Ligand 1 (PD-L1) immune checkpoint pathway . This pathway plays a crucial role in limiting autoimmunity and terminating an ongoing immune response after the successful elimination of a foreign threat .
Mode of Action
This compound acts as an inhibitor of the PD-1/PD-L1 immune checkpoint pathway . It blocks the interaction of PD-1 with PD-L1 on tumor cells, enabling the host immune cells to detect and eliminate previously “hidden” cancers . This action is similar to the mechanism of anti-PD-1 and anti-PD-L1 monoclonal antibodies .
Biochemical Pathways
The compound affects the PD-1/PD-L1 immune checkpoint pathway . By inhibiting this pathway, it reinvigorates exhausted immune cells of both the innate and adaptive immune systems . This leads to the detection and elimination of tumor cells that have evolved immunosuppressive mechanisms to evade immune surveillance .
Pharmacokinetics
It’s worth noting that its structural analog, tic, has been identified as a core structural element in several peptide-based drugs , which usually results in an increase in bioavailability, selectivity, and potency .
Result of Action
The result of the compound’s action is the inhibition of the PD-1/PD-L1 immune checkpoint pathway . This inhibition leads to the reactivation of exhausted immune cells, enabling them to detect and eliminate tumor cells . This mechanism has been associated with remarkable tumor regression and remission, and has demonstrated durable survival in select cancer patients .
生化分析
Biochemical Properties
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been identified as a core structural element in several peptide-based drugs and biologically active compounds . The compound’s interactions with enzymes such as matrix-degrading metalloproteinases and its role in inhibiting inflammation highlight its biochemical significance . These interactions are typically characterized by binding to active sites or altering the conformation of the target biomolecules, thereby modulating their activity.
Cellular Effects
The effects of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to increase chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein . Additionally, its impact on gene expression and cellular metabolism can lead to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been used in the synthesis of inhibitors for inflammation and apoprotein B-100 biosynthesis . These interactions often involve the compound binding to the active site of enzymes or receptors, thereby blocking or enhancing their activity. Additionally, changes in gene expression induced by this compound can result in altered cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the formation of rotamers due to hindered rotation around the amide bond can occur, affecting the compound’s activity . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or modulating enzyme activity. At higher doses, toxic or adverse effects may be observed. For instance, high doses of similar compounds have been associated with alterations in dopaminergic neuron function . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound’s role in inhibiting matrix-degrading metalloproteinases and its involvement in apoprotein B-100 biosynthesis highlight its metabolic significance . These interactions can affect metabolic flux and the levels of specific metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. For example, it has been shown to increase chloride transport in cells expressing mutant CFTR protein . The localization and accumulation of this compound within specific cellular compartments can significantly impact its biochemical and cellular effects.
Subcellular Localization
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its presence in specific subcellular locations can modulate its interactions with biomolecules and its overall biochemical activity. For instance, the formation of rotamers due to hindered rotation around the amide bond can affect its subcellular localization and activity .
准备方法
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride can be synthesized using several methods. Traditional methods include the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions, as well as various Friedel-Crafts cyclization procedures of N-(haloalkyl)aryl derivatives . Recent approaches also include enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction to generate derivatives of this compound .
化学反应分析
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include formaldehyde for Pictet-Spengler cyclization and hydrogenolytic splitting of the endocyclic benzylic C-N bond to afford corresponding ortho-methyl derivatives . Major products formed from these reactions include ortho-methylated derivatives of phenylalanines .
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride can be compared with other similar compounds such as phenylalanine derivatives and other tetrahydroisoquinoline analogs. These compounds share structural similarities but differ in their biological activities and applications. For instance, phenylalanine derivatives undergo similar Pictet-Spengler cyclization reactions but may have different biological targets and therapeutic uses . The uniqueness of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride lies in its constrained structure, which imparts specific biological activities and makes it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHCFPUEIDRTMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35186-99-3 (Parent) | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041994518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50962144 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41994-51-8, 77497-95-1 | |
| Record name | 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41994-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041994518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do the structures of MDL27,467A hydrochloride and quinapril hydrochloride, both containing a tetrahydroisoquinoline moiety, impact their interaction with angiotensin-converting enzyme (ACE)?
A2: While both MDL27,467A hydrochloride and quinapril hydrochloride possess a tetrahydroisoquinoline moiety, their overall structures differ significantly, leading to contrasting interactions with ACE. X-ray crystallography revealed that the tricyclic system in MDL27,467A hydrochloride imposes constraints that define binding positions for several pharmacophores. [] This suggests a more favorable interaction with the enzyme. In contrast, conformational energy calculations indicate that the phenyl ring of the tetrahydro-3-isoquinoline system in quinapril hydrochloride clashes with the S2 hydrophobic pocket of ACE. [] This difference highlights the importance of structural considerations in drug design and how subtle modifications can significantly impact target binding and, consequently, biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINYL]-MALONIC ACID DIMETHYL ESTER](/img/structure/B1299729.png)
![Ethyl 1-[5-[(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B1299737.png)


![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)







